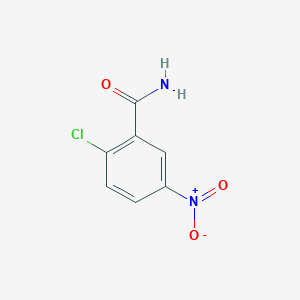

2-Chloro-5-nitrobenzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHXWAPVLOGAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301630 | |

| Record name | 2-chloro-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-15-1 | |

| Record name | 16588-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Benzamide Scaffold: a Cornerstone in Contemporary Chemical Sciences

The benzamide (B126) framework is a ubiquitous and vital scaffold in the field of medicinal chemistry. walshmedicalmedia.comresearchgate.net Its prevalence is attributed to its ability to form stable, neutral structures that can participate in hydrogen bonding as both donors and acceptors. researchgate.net This characteristic is crucial for interactions with biological targets. Benzamide derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects. walshmedicalmedia.com The versatility of the benzamide structure allows for substitutions on the aromatic ring and the amide nitrogen, leading to a diverse range of compounds with tailored biological activities. walshmedicalmedia.com Researchers have successfully developed benzamide-based compounds for various therapeutic applications, highlighting the scaffold's importance in drug discovery and development. researchgate.net

Halogenated and Nitro Substituted Benzamides: a Focus of Scholarly Investigations

The introduction of halogen and nitro groups onto the benzamide (B126) scaffold significantly influences the molecule's electronic properties and biological activity. Halogenation can enhance membrane permeability and metabolic stability, while the nitro group, a strong electron-withdrawing moiety, can modulate the compound's reactivity and binding affinity. nih.govresearchgate.net

Nitro-substituted benzamides have been investigated for their potential anti-inflammatory properties. nih.govnih.gov Studies have shown that certain nitrobenzamide derivatives can inhibit the production of pro-inflammatory mediators. nih.govresearchgate.net The combination of a halogen and a nitro group, as seen in 2-Chloro-5-nitrobenzamide, creates a unique electronic environment that is of particular interest to researchers exploring novel bioactive molecules. ontosight.ai The presence of these functional groups can lead to enhanced biological activity compared to the unsubstituted parent compound. researchgate.net

Research on 2 Chloro 5 Nitrobenzamide: Trajectories and Academic Focus

Established Synthetic Pathways for this compound and its Precursors

The synthesis of this compound primarily relies on the preparation of its precursor, 2-chloro-5-nitrobenzoic acid, which is then typically converted to the corresponding benzamide (B126).

Amination Reactions for the Formation of N-Substituted Benzamide Derivatives

N-substituted benzamide derivatives can be synthesized through the amination of 2-chloro-5-nitrobenzoic acid. A notable method involves a microwave-assisted, regioselective amination reaction with a variety of aliphatic and aromatic amines. acs.orgnih.govelsevierpure.comacs.org This catalyst-free approach offers high yields, often exceeding 99%, within short reaction times of 5 to 30 minutes at temperatures ranging from 80 to 120°C. acs.orgnih.govelsevierpure.comacs.org The process is also suitable for upscaling. acs.orgnih.gov

Another approach involves the synthesis of N-arylanthranilic acid derivatives by the amination of 2-chloro-5-nitrobenzoic acid with various arylamines in superheated water with potassium carbonate as a base. researchgate.net Good yields can be achieved within 2 to 3 hours at temperatures between 150 and 190°C. researchgate.net This metal catalyst-free method is considered environmentally friendly and efficient for producing N-phenylanthranilic acid derivatives. researchgate.net

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide is achieved by the condensation of 2-chloro-5-nitrobenzoic acid with 2-amino-5-chlorobenzophenone. This reaction typically employs a dehydrating agent like thionyl chloride or phosphorus oxychloride and is heated under reflux conditions.

Interactive Table: Synthesis of N-Substituted Benzamide Derivatives

| Product | Starting Materials | Reaction Conditions | Yield | Reference |

| N-substituted 5-nitroanthranilic acid derivatives | 2-chloro-5-nitrobenzoic acid, aliphatic/aromatic amines | Microwave irradiation, 80-120°C, 5-30 min, catalyst-free | >99% | acs.orgnih.govelsevierpure.comacs.org |

| N-arylanthranilic acid derivatives | 2-chloro-5-nitrobenzoic acid, arylamines | Superheated water, K₂CO₃, 150-190°C, 2-3 h, metal catalyst-free | Good | researchgate.net |

| N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide | 2-chloro-5-nitrobenzoic acid, 2-amino-5-chlorobenzophenone | Dehydrating agent (e.g., thionyl chloride), reflux | --- |

Nitration Processes Utilized in the Synthesis of Substituted Benzoic Acids Leading to Benzamides

The precursor, 2-chloro-5-nitrobenzoic acid, is commonly synthesized through the nitration of o-chlorobenzoic acid. prepchem.comguidechem.comgoogle.compatsnap.com A typical procedure involves dissolving o-chlorobenzoic acid in concentrated sulfuric acid and then adding a mixture of nitric acid and sulfuric acid at a controlled temperature, often below 0°C, to prevent the formation of unwanted by-products. prepchem.com After the reaction, the mixture is poured onto ice, and the precipitated 2-chloro-5-nitrobenzoic acid is collected and purified by recrystallization. prepchem.com This method can yield a pure product with a melting point of 164-165°C in approximately 92% yield. prepchem.com

Industrial production processes also utilize this nitration step, followed by purification steps such as alkaline dissolution and acid precipitation to separate the desired 2-chloro-5-nitrobenzoic acid from the isomeric by-product, 2-chloro-3-nitrobenzoic acid. guidechem.comgoogle.compatsnap.com The purity of the final product can reach over 99.5%. guidechem.com

Derivatization Strategies and Functional Group Interconversions of this compound

The this compound scaffold can be further modified to generate a variety of derivatives with different functionalities.

Synthesis of N-Alkyl and N-Aryl this compound Derivatives

A series of N-alkyl and N-aryl derivatives of this compound have been synthesized. nih.govtandfonline.comnih.govresearchgate.net One synthetic route involves the treatment of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid with thionyl chloride to form the corresponding benzoyl chloride. nih.gov This intermediate is then reacted with various anilines, amines, or heterocyclic amines via reflux in dimethylformamide (DMF) to yield the desired N-substituted benzamide derivatives. nih.gov

Formation of Benzoxazole-Containing Analogues Incorporating the this compound Moiety

Benzoxazole-containing analogues can be synthesized from precursors related to this compound. For instance, 2-chloro-5-nitrobenzoxazole can be prepared from 5-nitrobenzo[d]oxazole-2-thiol by heating it with thionyl chloride and a catalytic amount of DMF. chemicalbook.com Another approach involves the refluxing of 2-chloro-4-nitrobenzoic acid with methyl-3-amino-4-hydroxybenzoate to form methyl 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carboxylate. orientjchem.org This can then be further reacted to produce various benzoxazole (B165842) derivatives. orientjchem.org The synthesis of 2-substituted benzoxazoles can also be achieved by reacting o-aminophenols with various reagents under different conditions. mdpi.comresearchgate.net

Preparation of Boronic Acid Derivatives from 2-Chloro-5-nitrophenyl Precursors

Boronic acid derivatives of the 2-chloro-5-nitrophenyl scaffold are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. (2-chloro-5-nitrophenyl)boronic acid can be synthesized from the corresponding nitroaromatic compound and boric acid. A specific method involves the palladium-catalyzed Miyaura borylation of chlorinated nitrobenzoic acid derivatives, such as 2-chloro-5-nitrobenzoic acid, using bis(pinacolato)diboron. The synthesis of arylboronic acids can also be achieved through the electrophilic trapping of arylmetal intermediates, like Grignard reagents, with borate (B1201080) esters. nih.gov

Interactive Table: Derivatization of this compound and its Precursors

| Derivative Type | Synthetic Approach | Key Reagents | Reference |

| N-Alkyl/Aryl Derivatives | Acylation of amines | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride, anilines/amines | nih.gov |

| Benzoxazole Analogues | Cyclocondensation | 2-chloro-4-nitrobenzoic acid, methyl-3-amino-4-hydroxybenzoate | orientjchem.org |

| Boronic Acid Derivatives | Miyaura Borylation | 2-chloro-5-nitrobenzoic acid, bis(pinacolato)diboron, Palladium catalyst |

Chemical Reactivity Profiles and Reaction Mechanisms of this compound

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the chloro group, the nitro group, and the amide group, all attached to a central benzene (B151609) ring. The electronic properties of these substituents govern the compound's reactivity in various chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Benzamide Ring

The benzene ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the chloro group (-Cl). quora.com The amide group (-CONH₂) can be either activating or deactivating depending on the reaction conditions, but the cumulative effect of the nitro and chloro groups makes the ring significantly less nucleophilic than benzene itself.

The directing influence of the existing substituents on any potential incoming electrophile is as follows:

Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director. quora.comyoutube.com It strongly withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position the least deactivated and thus the most likely site for electrophilic attack.

Chloro Group (-Cl): This substituent is also deactivating due to its inductive electron withdrawal. However, through resonance, it can donate lone pair electrons to the ring, making it an ortho-para director. quora.com

Amide Group (-CONH₂): The amide group's influence is more complex. While the nitrogen has a lone pair that can be activating and ortho-para directing, the carbonyl group is electron-withdrawing.

In the case of this compound, the positions on the ring are already substituted at C1 (amide), C2 (chloro), and C5 (nitro). The remaining open positions for substitution are C3, C4, and C6. The powerful meta-directing effect of the nitro group at C5 would direct an incoming electrophile to the C3 position. The ortho-para directing chloro group at C2 would direct towards C4 and C6. Due to the strong deactivation of the ring, forcing an electrophilic aromatic substitution reaction would require harsh conditions, and the regioselectivity would be influenced by the combined directing effects of all three groups.

Reduction Reactions of the Nitro Group to Amine or Hydroxylamino Functionalities

The nitro group of this compound is readily susceptible to reduction, which can yield either an amino (-NH₂) or a hydroxylamino (-NHOH) functionality depending on the reducing agent and reaction conditions. This transformation is a common and crucial step in the synthesis of various derivatives.

The complete reduction of the nitro group to an amine is a frequently employed reaction. This can be achieved using various reducing systems, such as catalytic hydrogenation or metal-acid combinations. For instance, reacting the compound with hydrogen gas in the presence of a palladium catalyst is an effective method. Alternatively, chemical reducing agents like tin(II) chloride in an acidic medium can also accomplish this transformation. The resulting product is 2-chloro-5-aminobenzamide.

Under controlled conditions or through specific enzymatic pathways, the partial reduction of the nitro group can be stopped at the hydroxylamino stage. Oxygen-insensitive nitroreductases, for example, are known to reduce nitroaromatic compounds via two-electron transfers, often yielding hydroxylamino derivatives as the primary product. nih.gov This enzymatic process has been observed in the degradation of the related compound 2-chloro-5-nitrophenol (B15424), which is first reduced to 2-chloro-5-hydroxylaminophenol. nih.gov This suggests that similar selective reduction of this compound to 2-chloro-5-(hydroxylamino)benzamide is feasible.

Table 1: Reduction Reactions of the Nitro Group

| Reagent/System | Product Functional Group | Resulting Compound |

|---|---|---|

| Hydrogen gas with Palladium catalyst | Amine (-NH₂) | 2-chloro-5-aminobenzamide |

| Tin(II) chloride (SnCl₂) | Amine (-NH₂) | 2-chloro-5-aminobenzamide |

| Oxygen-insensitive nitroreductases | Hydroxylamino (-NHOH) | 2-chloro-5-(hydroxylamino)benzamide |

Amide Bond Hydrolysis and Associated Reaction Conditions

The amide bond in this compound can be cleaved through hydrolysis, a reaction that typically requires either acidic or basic conditions. This process breaks the amide linkage to yield the parent carboxylic acid and ammonia (B1221849) or an amine.

Under acidic or basic conditions, the amide group can be hydrolyzed to form 2-chloro-5-nitrobenzoic acid and ammonia. The stability of the amide bond can be influenced by the other substituents on the aromatic ring. It has been noted that the presence of a nitro group can confer some resistance to acidic hydrolysis. Nevertheless, with sufficient heat and concentration of acid or base, the hydrolysis will proceed. For example, monitoring the compound under accelerated conditions of heat and humidity can lead to the formation of the hydrolysis product, 2-chloro-5-nitrobenzoic acid.

Table 2: Amide Bond Hydrolysis

| Condition | Products |

|---|---|

| Acidic (e.g., H₃O⁺, heat) | 2-chloro-5-nitrobenzoic acid and Ammonia |

| Basic (e.g., NaOH, heat) | Salt of 2-chloro-5-nitrobenzoic acid and Ammonia |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Elucidation of this compound and Derivatives

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of this compound and its derivatives. The vibrational modes of the molecule, which are sensitive to the specific arrangement of atoms and bonds, provide a unique spectroscopic fingerprint.

In studies of this compound derivatives, characteristic vibrational frequencies are assigned to specific functional groups. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the N-H stretching vibrations of the amide group are observed in the range of 3294–3524 cm⁻¹, while the carbonyl (C=O) stretching frequency appears between 1614–1692 cm⁻¹. nih.gov The nitro group (NO₂) exhibits characteristic asymmetric and symmetric stretching bands around 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov Furthermore, the sulfonamide group in these derivatives shows asymmetric and symmetric SO₂ stretching at approximately 1302–1398 cm⁻¹ and 1127–1183 cm⁻¹. nih.gov

For related structures like 2-chloro-5-nitrobenzyl alcohol, the C-Cl stretching vibration is identified by strong bands in the 770-505 cm⁻¹ region, with specific sharp bands observed at 600 cm⁻¹ in FT-IR and 612 cm⁻¹ in FT-Raman spectra. The analysis of these spectra is often supported by computational methods, such as Density Functional Theory (DFT), which help in the precise assignment of vibrational modes. muthayammal.inresearchgate.net The solid-phase FT-IR and FT-Raman spectra of such compounds are typically recorded over a wide range (e.g., 4000-100 cm⁻¹) to analyze the full spectrum of fundamental vibrations, overtones, and combination bands.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Type |

| N-H Stretch (Amide) | 3294 - 3524 | Benzamide Derivatives nih.gov |

| C=O Stretch (Amide) | 1614 - 1692 | Benzamide Derivatives nih.gov |

| NO₂ Asymmetric Stretch | 1506 - 1587 | Benzamide Derivatives nih.gov |

| NO₂ Symmetric Stretch | 1302 - 1378 | Benzamide Derivatives nih.gov |

| SO₂ Asymmetric Stretch | 1302 - 1398 | Sulfonamide Derivatives nih.gov |

| SO₂ Symmetric Stretch | 1127 - 1183 | Sulfonamide Derivatives nih.gov |

| C-Cl Stretch | 600 - 612 | Chloro-nitrobenzyl alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) in the Structural Confirmation of this compound Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of organic molecules, including analogues of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for the mapping of the molecular skeleton and the position of substituents.

In the analysis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, ¹H-NMR spectra show distinct signals for different protons. nih.gov The amide (CONH) proton typically appears as a singlet in the downfield region of δ 10.19–10.81 ppm, while the sulfonamide (SO₂NH) proton resonates between δ 3.37–4.08 ppm. nih.gov Aromatic protons of the 2-chloro-4-nitro benzoic acid moiety are found around δ 8.50 ppm and δ 7.50 ppm, with other aromatic protons appearing in the δ 6.58–8.58 ppm range depending on their specific electronic environment. nih.gov

For the analogue 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide, key ¹H-NMR signals include a doublet at δ 8.71 (J = 2 Hz), corresponding to the proton adjacent to the nitro group, and a doublet at δ 7.47 (J = 9 Hz) for the hydroxyphenyl protons. The ¹³C-NMR spectrum of this compound shows the carbonyl carbon signal at approximately 168 ppm, confirming the presence of the amide bond. Similarly, for 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide, the ¹³C-NMR spectrum displays signals for the methyl carbon at 15.5 ppm, the carbon attached to the chlorine at 126.7 ppm, and the carbon bonded to the nitro group at 146.9 ppm. These spectral data are crucial for verifying the successful synthesis and purity of the target compounds. nih.govscispace.comresearchgate.net

| Compound Analogue | Nucleus | Chemical Shift (δ ppm) | Assignment |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | ¹H | 10.19 - 10.81 | CONH proton nih.gov |

| ¹H | 3.37 - 4.08 | SO₂NH proton nih.gov | |

| ¹H | ~8.50, ~7.50 | Aromatic protons (benzoic acid part) nih.gov | |

| ¹³C | 17.72 - 168.51 | Various carbons nih.gov | |

| 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide | ¹H | 8.71 (d, J=2Hz) | Aromatic proton (nitro-adjacent) |

| ¹³C | ~168 | Carbonyl carbon (C=O) | |

| 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide | ¹H | 8.51 (d, J=2.8Hz) | Aromatic proton |

| ¹³C | 15.5 | CH₃ carbon | |

| ¹³C | 126.7 | C-Cl carbon | |

| ¹³C | 146.9 | C-NO₂ carbon |

Electronic Spectroscopy (UV-Vis) for Analysis of Conjugation and Electronic Transitions within this compound Systems

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. For conjugated systems like this compound, this technique provides valuable information about the electronic structure and the extent of conjugation between the aromatic ring, the nitro group, and the amide functionality.

The UV-Vis spectrum of the related compound, 2-chloro-5-nitrobenzoic acid (CNBA), particularly in a dimethyl sulfoxide (B87167) (DMSO) solvate, shows a distinct absorption maximum at 270 nm. researchgate.net This band is attributed to an n→π* electronic transition, which typically involves the promotion of a non-bonding electron (from the oxygen atoms of the nitro or carboxyl groups) to an anti-bonding π* orbital. researchgate.net Another absorption band is observed at a shorter wavelength of 214 nm, corresponding to a higher energy π→π* transition, involving the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic system. researchgate.net

In coordination complexes, the electronic transitions can be influenced by the metal center. For example, a complex of cobalt(III) with 2-chloro-5-nitrobenzoate as a counter-ion exhibits absorption bands around 509 nm and 334 nm, which are characteristic of d-d transitions within the metal center, alongside peaks from the organic ligands. scispace.com The presence of multiple chromophoric groups—the aromatic ring, the nitro group, and the carbonyl group—in the this compound system creates a complex UV-Vis spectrum that is sensitive to the molecular environment and substitution patterns.

| Compound System | Wavelength (λmax) | Electronic Transition |

| 2-Chloro-5-nitrobenzoic acid (in DMSO) | 270 nm | n→π researchgate.net |

| 214 nm | π→π researchgate.net | |

| Co(phen)₂CO₃ | 509 nm, 334 nm | d-d transitions (Co(III) center) scispace.com |

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Probing Halogen Environments in 2-Chloro-5-nitrobenzoic Acid

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive solid-state technique for studying the local chemical environment of nuclei with a nuclear spin quantum number greater than 1/2, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. It measures the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus, which is determined by the surrounding electron distribution. This makes NQR an excellent probe for investigating the nature of covalent bonds, particularly the C-Cl bond in halogenated compounds.

Studies on 2-chloro-5-nitrobenzoic acid have utilized ³⁵Cl NQR to investigate the electronic environment of the chlorine atom. The NQR frequency for this compound was reported at 77 K, and its temperature dependence has been studied up to room temperature. ias.ac.in Such temperature dependence studies provide information on internal motions within the crystal, like torsional oscillations. ias.ac.inresearchgate.net

Zeeman NQR studies on polycrystalline 2-chloro-5-nitrobenzoic acid have also been conducted to determine the asymmetry parameter (η) of the EFG. The asymmetry parameter provides insight into the double bond character of the C-Cl bond. For 2-chloro-5-nitrobenzoic acid, the observed asymmetry parameter is relatively small (~10%), which is in qualitative agreement with crystal structure data suggesting little double bond character. However, the value is notably larger than that of o-chlorobenzoic acid, a result attributed to the electron-withdrawing nature of the para-nitro group, which influences the π-electron distribution at the chlorine-substituted position. This demonstrates NQR's sensitivity to subtle electronic effects induced by substituents on the aromatic ring.

| Compound | Technique | Key Findings |

| 2-Chloro-5-nitrobenzoic acid | Temperature-dependent ³⁵Cl NQR | NQR frequency measured from 77 K to room temperature, revealing information on torsional frequencies. ias.ac.in |

| 2-Chloro-5-nitrobenzoic acid | Zeeman ³⁵Cl NQR | Asymmetry parameter (η) of ~10% determined, indicating low double bond character of the C-Cl bond but influenced by the electron-withdrawing NO₂ group. |

Crystallographic Analysis and Supramolecular Chemistry of 2 Chloro 5 Nitrobenzamide Systems

Single Crystal X-ray Diffraction Studies of 2-Chloro-5-nitrobenzamide and Related Compounds

Single-crystal X-ray diffraction (SC-XRD) is a pivotal technique for the precise determination of the three-dimensional atomic arrangement within a crystal. This method has been instrumental in elucidating the structures of this compound and its related compounds, providing valuable insights into their molecular conformation and packing in the solid state.

For instance, studies on co-crystals of 2-chloro-5-nitrobenzoic acid with various co-formers have been extensively reported. These investigations utilize SC-XRD to determine the crystal structures and understand the resulting physical properties, such as melting points, which often differ from the individual components, indicating the formation of new crystalline phases. wits.ac.za

In a study involving the co-crystallization of 2-chloro-5-nitrobenzoic acid with 6-methylquinoline (B44275), the resulting 1:1 co-crystal was analyzed using single-crystal X-ray diffraction at low temperatures (185–190 K). iucr.org This analysis revealed the intricate network of interactions governing the crystal packing. Similarly, the crystal structure of a 1:1 co-crystal of 2-chloro-5-nitrobenzoic acid with nicotinamide (B372718) was determined, highlighting the role of hydrogen bonding in the formation of the supramolecular assembly. iucr.orgnih.goviucr.org

The crystal structure of 2-chloro-5-nitroaniline, a related compound, was determined to have a monoclinic system with a P21/n space group, showcasing the utility of SC-XRD in characterizing even closely related derivatives. mdpi.com Furthermore, the structures of precursors for antitubercular drugs, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, have been characterized, revealing significant twisting of the carboxy, carboxamide, and nitro groups out of the plane of the benzene (B151609) ring. nih.gov

Detailed crystallographic data for these and other related structures are often presented in comprehensive tables, providing a wealth of information for further analysis and comparison.

Interactive Data Table: Crystallographic Data of this compound and Related Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |

| 2-Chloro-5-nitrobenzoic acid–6-methylquinoline (1/1) | Monoclinic | P2₁/n | 11.893(2) | 12.441(3) | 10.999(2) | 98.41(3) | 1611.8(6) | iucr.org |

| 2-Chloro-5-nitrobenzoic acid–nicotinamide (1/1) | Monoclinic | P2₁/c | 13.9116(11) | 7.9719(6) | 12.8335(10) | 107.039(3) | 1361.3(2) | iucr.orgiucr.org |

| 2-Chloro-5-nitroaniline | Monoclinic | P21/n | 13.66(18) | 3.78(6) | 13.67(20) | 91.68(6) | 706(3) | mdpi.com |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | Monoclinic | P2₁/c | 11.5303(4) | 10.3804(4) | 9.0792(3) | 94.020(2) | 1083.50(7) | nih.gov |

Analysis of Intramolecular Hydrogen Bonding Interactions in this compound Derivatives

Intramolecular hydrogen bonds play a crucial role in determining the conformation of molecules. In derivatives of this compound, the presence of proximate donor and acceptor groups can lead to the formation of these internal interactions.

Investigation of Intermolecular Hydrogen Bonding Networks and Crystal Packing Motifs

In the co-crystal of 2-chloro-5-nitrobenzoic acid and nicotinamide, the primary interactions are O—H⋯N and N—H⋯O hydrogen bonds between the acid and the coformer. iucr.orgnih.goviucr.org These are further supported by C—H⋯O interactions and π–π stacking, which stabilize the molecular assembly. iucr.orgnih.goviucr.org Similarly, in the co-crystal with 6-methylquinoline, a short hydrogen bond is observed between a carboxyl oxygen atom and a nitrogen atom of the base, with an O⋯N distance of 2.6569 (13) Å. iucr.org

The crystal packing in these systems often leads to the formation of recognizable motifs. For example, in 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, molecules form N—H⋯O hydrogen-bonded dimers, which extend into primary amide tapes. nih.gov In the case of 2-chloro-4-nitrobenzoic acid molecular salts, charge-assisted acid-pyridine/amine heterosynthons are the primary supramolecular synthons. acs.org The investigation of these networks is crucial for understanding the stability and properties of the crystalline material.

Interactive Data Table: Key Intermolecular Interactions in this compound Systems

| System | Interaction Type | Key Donors/Acceptors | Resulting Motif | Ref. |

| 2-Chloro-5-nitrobenzoic acid–nicotinamide | O—H⋯N, N—H⋯O, C—H⋯O | Carboxylic acid, Amide | Hydrogen-bonded network | iucr.orgnih.goviucr.org |

| 2-Chloro-5-nitrobenzoic acid–6-methylquinoline | O—H⋯N | Carboxylic acid, Quinoline N | Columnar structure | iucr.org |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | N—H⋯O | Amide | Dimer tapes | nih.gov |

| 2-Chloro-4-nitrobenzoic acid salts | Charge-assisted N⁺—H⋯O⁻ | Carboxylic acid, Pyridyl/Amine N | Heterosynthons | acs.org |

Co-crystallization Strategies Involving 2-Chloro-5-nitrobenzoic Acid as a Coformer

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical structure. bohrium.com 2-Chloro-5-nitrobenzoic acid has proven to be a versatile coformer due to its ability to form robust hydrogen bonds. wits.ac.za

Several studies have demonstrated the successful co-crystallization of 2-chloro-5-nitrobenzoic acid with various molecules. For instance, it forms a 1:1 co-crystal with nicotinamide, where the components are linked by a network of hydrogen bonds. iucr.orgnih.goviucr.org It also forms isomeric hydrogen-bonded co-crystals with 6-methylquinoline. iucr.org Research has also explored its co-crystallization with pyrazine, resulting in 2:1 complexes through O—H⋯N hydrogen bonds. evitachem.com The formation of these co-crystals is often driven by the formation of specific supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

The choice of solvent can also play a critical role in the outcome of co-crystallization. For example, the DMSO solvate of 2-chloro-5-nitrobenzoic acid has been stabilized by bifurcated hydrogen bonds. researchgate.net These strategies are essential for the rational design of new crystalline materials with desired properties.

Crystal Engineering Approaches for Modulating Solid-State Architectures

Crystal engineering aims to design and synthesize functional solid-state structures with desired properties based on an understanding of intermolecular interactions. bohrium.com For this compound and its related compounds, crystal engineering approaches focus on the predictable formation of supramolecular assemblies through the control of hydrogen bonding and other non-covalent interactions.

A key strategy is the use of co-formers to create co-crystals with tailored architectures. The selection of co-formers with complementary hydrogen bonding sites can lead to the formation of specific and robust supramolecular synthons. acs.org For example, the synthesis of a series of molecular salts of 2-chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives demonstrates a crystal engineering approach to create diverse solid-state structures. acs.org

Furthermore, the introduction of different functional groups on the benzamide (B126) or benzoic acid scaffold can be used to fine-tune the intermolecular interactions and thus modulate the crystal packing. The study of isomeric compounds, such as the co-crystals of 6-methylquinoline with different isomers of chloro-nitrobenzoic acid, provides insight into how subtle changes in molecular structure can lead to different supramolecular arrangements. iucr.org These approaches are fundamental to the development of new materials with specific applications in pharmaceuticals and materials science.

Computational Chemistry and Theoretical Modeling of 2 Chloro 5 Nitrobenzamide

Density Functional Theory (DFT) Studies for Elucidating Electronic Structure and Molecular Properties

Theoretical calculations of vibrational frequencies, such as those for infrared (IR) and Raman spectra, can be compared with experimental data to confirm the molecular structure. bohrium.comnih.gov For instance, characteristic stretching frequencies for the N-H and C=O groups of the amide, the SO2 of a sulfonamide group (in derivatives), and the NO2 group can be computationally predicted and validated. nih.gov

Molecular Docking Simulations to Predict Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 2-chloro-5-nitrobenzamide, docking studies have been crucial in elucidating their binding modes within the active sites of enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net These simulations reveal key interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic contacts, between the ligand and the amino acid residues of the protein. researchgate.netnih.gov

Docking scores, which estimate the binding affinity, have been reported in the range of -8.0 to -10.2 kcal/mol for α-glucosidase and -8.3 to -11.1 kcal/mol for α-amylase for certain derivatives. tandfonline.com These computational predictions are often correlated with in vitro inhibitory activities, providing a rationale for the observed biological effects. nih.govresearchgate.net For example, the this compound scaffold is a known component of ligands that interact with Peroxisome Proliferator-Activated Receptor γ (PPARγ). researchgate.net

Molecular Dynamics Simulations for Investigating Conformational Stability and Dynamic Behavior of this compound Complexes

To further investigate the stability of ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are employed. nih.govresearchgate.net MD simulations provide insights into the dynamic behavior of the complex over time, typically on the nanosecond scale. d-nb.info A key metric analyzed in MD simulations is the Root-Mean-Square Deviation (RMSD), which measures the stability of the ligand within the binding pocket. researchgate.netbohrium.com A stable RMSD profile over the simulation time suggests that the ligand remains securely bound to the target. researchgate.net These simulations have been used to validate the binding stability of active compounds with their target enzymes. nih.govtandfonline.com

Quantum Chemical Calculations (e.g., Frontier Molecular Orbitals, Global Chemical Reactivity Descriptors, Molecular Electrostatic Potential, Non-Linear Optics)

Quantum chemical calculations offer a deeper understanding of the electronic properties and reactivity of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. nih.govscispace.com The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. crimsonpublishers.com This analysis helps in understanding charge transfer within the molecule. crimsonpublishers.com

Global Chemical Reactivity Descriptors: Based on FMO energies, various descriptors can be calculated to predict reactivity. These include:

Electronegativity (χ): Describes the ability of a molecule to attract electrons. crimsonpublishers.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. crimsonpublishers.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction. crimsonpublishers.com

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on a molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). bohrium.comcrimsonpublishers.com This helps in predicting the sites of chemical reactions.

Non-Linear Optics (NLO): The first-order hyperpolarizability (β) can be calculated to assess the non-linear optical properties of a molecule. researcher.life Compounds with significant NLO properties have potential applications in optoelectronics.

| Parameter | Value |

|---|---|

| EHOMO (eV) | - |

| ELUMO (eV) | - |

| Energy Gap (ΔE) (eV) | - |

| Ionization Potential (I) (eV) | - |

| Electron Affinity (A) (eV) | - |

| Electronegativity (χ) (eV) | - |

| Chemical Hardness (η) (eV) | - |

| Chemical Softness (S) (eV-1) | - |

In Silico Structure-Activity Relationship (SAR) Derivation for this compound Analogues

By combining the insights from docking, MD simulations, and quantum chemical calculations, researchers can develop Structure-Activity Relationships (SAR) for this compound analogues. nih.govresearchgate.net SAR studies help to understand how different substituents on the core structure influence biological activity. nih.gov

Biological and Pharmacological Research Involving 2 Chloro 5 Nitrobenzamide and Its Analogues

Exploration of Potential Therapeutic Applications of 2-Chloro-5-nitrobenzamide Derivatives

The versatility of the this compound core has allowed for the synthesis of numerous derivatives with promising therapeutic potential. These compounds have been investigated for their efficacy in managing diabetes, combating cancer, and modulating nuclear receptors, as well as for their antimicrobial properties.

A significant area of research has been the development of this compound derivatives as antidiabetic agents. The primary mechanism of action explored is the inhibition of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. nih.govresearchgate.net By inhibiting these enzymes, the rate of glucose absorption into the bloodstream is slowed, helping to manage postprandial hyperglycemia, a key concern in diabetes management. nih.gov

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated potent inhibitory activity against both α-glucosidase and α-amylase. nih.gov One of the most active compounds in this series, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (compound 5o), exhibited inhibitory potential that was four times greater against α-glucosidase and approximately six times greater against α-amylase when compared to the standard drug, acarbose (B1664774). nih.gov The IC₅₀ value of this compound against α-amylase was 0.90 ± 0.31 μM, significantly lower than that of acarbose (5.60 ± 0.30 μM). nih.govresearchgate.net

Similarly, a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and evaluated for their antidiabetic potential. tandfonline.com Within this series, N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide was identified as a highly potent α-amylase inhibitor with an IC₅₀ value of 1.52 µM. tandfonline.com Another derivative, N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide , was found to be the most potent α-glucosidase inhibitor with an IC₅₀ of 10.13 µM. tandfonline.com

The presence of both electron-donating (like a methyl group) and electron-withdrawing (like a nitro group) substituents on the phenyl ring of these derivatives was found to be highly favorable for their inhibitory activity against these enzymes. nih.govresearchgate.net

Table 1: α-Amylase Inhibitory Activity of Selected this compound Analogues

| Compound | IC₅₀ (μM) vs. α-amylase |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | 0.90 ± 0.31 |

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | 1.52 |

| Acarbose (standard) | 5.60 ± 0.30 |

Data sourced from multiple studies. nih.govresearchgate.nettandfonline.com

The anticancer potential of this compound derivatives has also been a subject of investigation. Some benzamide (B126) derivatives have been explored for their ability to inhibit enzymes that are crucial for tumor growth. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, with their mechanism of action believed to involve the induction of apoptosis through caspase activation and modulation of the cell cycle.

While direct studies on this compound itself are limited in this context, related structures like N-(2-amino-5-chlorobenzoyl)benzamidoxime analogues have demonstrated dose-dependent inhibition of human leukemia cell lines, such as Jurkat and HL-60RG. nih.gov These compounds were found to cause a delay in the cell cycle at lower concentrations and induce cell death at higher concentrations. nih.gov

Furthermore, the broader class of quinazolines, which can be synthesized from benzamide precursors, are known to act as anticancer agents by inhibiting protein kinases involved in tumor growth, such as EGFR and VEGFR. mdpi.com This suggests a potential avenue for the development of this compound-based anticancer drugs.

The this compound scaffold is a key component of ligands that modulate the activity of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). researchgate.netresearchgate.net PPARγ is a ligand-activated transcription factor that plays a critical role in adipogenesis and is a therapeutic target for type 2 diabetes. elifesciences.org

The compound T0070907 , which is N-(4'-aminopyridyl)-2-chloro-5-nitrobenzamide, is a well-known PPARγ inverse agonist. researchgate.netnih.gov This means it represses the basal transcriptional activity of PPARγ. nih.gov The this compound scaffold of T0070907 is crucial for its activity, and modifications to the amide R₁ group can shift the pharmacological profile from inverse agonism to agonism. researchgate.netnih.gov

Researchers have synthesized and characterized a series of this compound analogues to explore this pharmacological spectrum. researchgate.netnih.gov These studies have shown that even minimal chemical modifications to this scaffold can lead to a graded series of ligands with activities ranging from partial to full inverse agonism. researchgate.net For example, subtle changes to the R₁ group can enhance the recruitment of corepressor proteins like NCoR1 to PPARγ, thereby strengthening the inverse agonist effect. researchgate.netelifesciences.org

These findings are significant for the development of selective PPARγ modulators for various diseases, including cancer, where PPARγ is a known lineage driver in certain types, such as muscle-invasive luminal bladder cancer. researchgate.net

The investigation into the antimicrobial properties of this compound derivatives has yielded promising results. Certain analogues have been studied for their potential as both antiviral and antibacterial agents. ontosight.ai

In the realm of antibacterial research, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and tested against various pathogenic bacteria. researchgate.net Two compounds in this series, N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide and N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide , demonstrated high antibacterial activity. researchgate.net

Similarly, N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives have shown notable antimicrobial potential. tandfonline.com Specifically, N-(2-chloro-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide was effective against both Gram-positive and Gram-negative bacteria. tandfonline.com Another compound in the same series, N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide , exhibited excellent antifungal activity against Candida albicans and Aspergillus niger. tandfonline.com

The benzamide class of compounds, in general, is recognized for its medicinal properties, which include antimicrobial activity. ontosight.ai

Elucidation of Molecular Mechanisms of Biological Action

Understanding the molecular mechanisms through which these compounds exert their biological effects is crucial for rational drug design and development. Research in this area has focused on studying the interactions between this compound derivatives and their biological targets at a molecular level.

Molecular docking and dynamic simulation studies have been instrumental in elucidating the binding modes of this compound derivatives to their target enzymes and receptors. nih.govtandfonline.com For the antidiabetic derivatives, docking studies have revealed that these compounds form hydrogen bonds, as well as electrostatic and hydrophobic interactions, with the active site residues of α-glucosidase and α-amylase. nih.govresearchgate.net

In the case of the α-glucosidase and α-amylase inhibitors, the docking scores for the synthesized compounds ranged from -10.2 to -8.0 kcal/mol and -11.1 to -8.3 kcal/mol, respectively, indicating favorable binding interactions. tandfonline.com Molecular dynamics simulations further confirmed the stability of the most active compounds within the binding sites of their target proteins. nih.govresearchgate.net

For the PPARγ modulators, ligand-protein interaction studies have shown that the this compound scaffold plays a critical role in the ligand's ability to stabilize either a transcriptionally active or repressive conformation of the receptor. researchgate.netnih.gov The interaction of the ligand with key residues in the ligand-binding domain of PPARγ, such as the aromatic triad, influences the recruitment of coactivator or corepressor proteins, thereby dictating the pharmacological outcome. nih.gov The binding of these ligands is often covalent, which can lead to a time-dependent increase in potency. nih.gov

Mechanisms of Enzyme Inhibition (e.g., key enzymes in cancer progression)

Benzamide derivatives, including those related to this compound, have been investigated for their potential as enzyme inhibitors across various therapeutic areas, including cancer and metabolic diseases. nih.govontosight.ai The mechanism of action often involves the specific interaction of the compound with the active site of a target enzyme, leading to a reduction or complete loss of its catalytic activity.

One of the proposed mechanisms for enzyme inhibition by this class of compounds involves the functional groups on the benzamide scaffold. The nitro group, for instance, is thought to play a significant role in binding to enzyme active sites, thereby modulating their function. Some benzamide derivatives have shown promise in cancer therapy by acting as histone deacetylase (HDAC) inhibitors, which is a key mechanism in altering gene expression in tumor cells. ontosight.ai

In the context of metabolic diseases, which shares some enzymatic targets with cancer (e.g., metabolic enzymes), detailed studies on this compound analogues have elucidated specific inhibitory mechanisms. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and shown to be effective inhibitors of α-glucosidase and α-amylase, enzymes critical for carbohydrate metabolism. nih.govnih.gov Molecular docking simulations revealed that these compounds bind within the active sites of these enzymes, forming key interactions such as hydrogen bonds and hydrophobic interactions with amino acid residues. nih.govnih.gov The stability of the enzyme-inhibitor complex for the most active compounds was further validated by molecular dynamic simulations. nih.govnih.gov The presence of both electron-donating (e.g., -CH₃) and electron-withdrawing (-NO₂) groups on the phenyl ring of the analogues was found to be highly favorable for inhibitory activity. nih.govresearchgate.net

This body of research demonstrates that this compound derivatives can act as enzyme inhibitors through specific, high-affinity binding to enzyme active sites, a mechanism that is foundational to their potential therapeutic applications. nih.gov

In Vitro Biological Activity Assessments and Screening Methodologies

The evaluation of this compound and its analogues relies heavily on a variety of in vitro biological activity assays and screening methodologies. These techniques are essential for quantifying the potency of the compounds and for elucidating their structure-activity relationships (SAR).

A primary method for assessing enzyme inhibitors is the determination of the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. For example, in the study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents, their in vitro inhibitory activity against α-glucosidase and α-amylase was determined. nih.gov The results showed a wide range of potencies, with IC₅₀ values for α-glucosidase inhibition ranging from 10.75 µM to 130.90 µM. nih.gov Similarly, their α-amylase inhibitory activity yielded IC₅₀ values from 0.90 µM to 55.14 µM. nih.govresearchgate.net

In the realm of anticancer research, amidoxime (B1450833) derivatives, which are analogues of benzamides, were evaluated for their ability to inhibit the growth of cancer cells. nih.gov The activity of N-(2-amino-5-chlorobenzoyl)benzamidoxime analogues was tested against the Jurkat T-cell lymphoma and HL-60RG human leukemia cell lines. nih.gov These assays demonstrated that the compounds inhibited cell viability in a dose-dependent manner, with the most potent derivatives showing strong growth inhibition at concentrations above their IC₅₀ values (e.g., 10 µM). nih.gov

The following table summarizes the in vitro biological activity of selected this compound analogues against various enzyme and cellular targets.

| Compound/Analogue | Target | Assay | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) | α-Glucosidase | Enzyme Inhibition Assay | 10.75 ± 0.52 µM | nih.gov |

| 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) | α-Amylase | Enzyme Inhibition Assay | 0.90 ± 0.31 µM | nih.govresearchgate.net |

| 5b | α-Amylase | Enzyme Inhibition Assay | 5.30 ± 1.23 µM | nih.gov |

| 5m | α-Amylase | Enzyme Inhibition Assay | 1.52 ± 0.84 µM | nih.gov |

| 5p | α-Amylase | Enzyme Inhibition Assay | 2.10 ± 0.52 µM | nih.gov |

| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-Glucosidase | Enzyme Inhibition Assay | 10.13 µM | tandfonline.com |

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-Amylase | Enzyme Inhibition Assay | 1.52 µM | tandfonline.com |

| Chloride-substituted benzamidoximes | Jurkat & HL-60RG cells | Cell Viability Assay | Effective growth inhibition at 10 µM (>IC₅₀) | nih.gov |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Drug-likeness Evaluation for this compound Derivatives

In modern drug discovery, in silico methods are employed early in the research process to predict the pharmacokinetic and toxicological properties of new chemical entities. This computational screening, known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, helps to identify candidates with favorable drug-like properties and flag potential liabilities before costly and time-consuming experimental studies are undertaken.

Several studies on this compound derivatives have included in silico ADMET and drug-likeness evaluations. nih.govnih.govtandfonline.com These analyses are typically performed using online tools and software such as Molinspiration, OSIRIS Property Explorer, and the pre-ADMET server. nih.gov The primary goal is to assess whether the synthesized compounds possess characteristics that would make them suitable for development as oral medications.

Key parameters evaluated include compliance with established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule. nih.govresearchgate.net Lipinski's rules are a set of guidelines that predict the likelihood of a compound having good oral absorption and intestinal permeability. Research on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives found that the synthesized compounds fulfilled these rules. nih.govnih.govresearchgate.net

The computational studies also predict specific pharmacokinetic parameters. For the aforementioned series, the in silico ADMET results indicated that the compounds were likely to have good solubility and absorption profiles with negligible toxicity. nih.govnih.govresearchgate.net Similar computational predictions were made for a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, which also showed acceptable ADMET and druggable properties. tandfonline.com

The table below summarizes the typical parameters assessed during the in silico evaluation of this compound derivatives and the general findings from the literature.

| Parameter | Description | General Finding for this compound Derivatives | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. | Generally fulfilled by the synthesized compounds. | nih.govnih.govresearchgate.net |

| Veber's Rule | Relates good oral bioavailability to the number of rotatable bonds and polar surface area. | Fulfilled by the synthesized compounds. | nih.gov |

| Human Intestinal Absorption (HIA %) | Predicts the percentage of the compound that will be absorbed from the human intestine. | Good absorption profile predicted. | nih.gov |

| Caco-2 Cell Permeability | An in vitro model for predicting human drug absorption. High permeability suggests good absorption. | Good permeability predicted. | nih.gov |

| Solubility | Predicts the solubility of the compound in water, which affects absorption. | Good solubility profile predicted. | nih.gov |

| Toxicity | Predicts potential toxicity risks, such as mutagenicity or carcinogenicity. | Predicted to have negligible toxicity. | nih.govresearchgate.net |

Advanced Material Science and Other Interdisciplinary Applications of 2 Chloro 5 Nitrobenzamide Scaffolds

Development of Novel Materials with Specific Electronic or Optical Properties Utilizing Benzamide (B126) Structures

The inherent properties of the benzamide core, when appropriately substituted, allow for the design of materials with specific and desirable electronic and optical characteristics. The presence of electron-donating and electron-withdrawing groups on the benzene (B151609) ring, along with the hydrogen bonding capabilities of the amide group, are key features that can be exploited in the field of material science.

Research into benzamide derivatives has revealed their potential in creating novel materials. For instance, the modification of benzamide structures by altering molecular length and varying substitutions on the terminal benzene rings has led to the development of compounds with significant biological activity, a field that often overlaps with material properties at the molecular level. tandfonline.com Theoretical studies on newly designed benzamide ligands have explored their absorption spectra, dipole moments, and frontier molecular orbitals (HOMO/LUMO), which are fundamental to understanding their electronic and optical behaviors. sci-hub.se For example, introducing different groups to the benzamide unit can alter the energy gap, which was observed to be 5.65 eV for a reference benzamide and shifted to values between 5.37 eV and 5.51 eV for newly designed ligands. sci-hub.se

Furthermore, the incorporation of benzamide structures has been instrumental in creating liquid crystalline materials. Symmetrical, bent-shaped bis-benzamide dimers have been synthesized, and their mesomorphic (liquid crystal) behavior has been studied, demonstrating a clear relationship between the molecular structure and the resulting material properties. researchgate.net The orientation of the amide linking group and the nature of the spacer and terminal tails are critical in determining the mesophase behavior and clearing temperatures. researchgate.net

In the realm of nonlinear optical (NLO) materials, which are crucial for applications in telecommunications and optical computing, compounds incorporating structures similar to 2-chloro-5-nitrobenzamide have shown significant promise. A study on 4-aminopyridinium (B8673708) 2-chloro-5-nitrobenzoate, a salt derived from the corresponding acid, reported a second harmonic generation (SHG) efficiency 4.8 times greater than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net The crystal structure, intermolecular interactions, and optical transparency are all critical factors influencing these properties. researchgate.netresearchgate.net The UV-visible absorption cutoff for this material was found to be at 266 nm, with an optical band gap of 4.1 eV. researchgate.net

Table 1: Selected Properties of Benzamide-Related Optical Materials

| Compound | Key Feature | Reported Property | Source(s) |

|---|---|---|---|

| Novel Benzamide Ligands | Theoretical Design | Energy gaps ranging from 5.37 eV to 5.51 eV | sci-hub.se |

| 4-aminopyridinium 2-chloro-5-nitrobenzoate | Nonlinear Optical Crystal | Second Harmonic Generation (SHG) efficiency 4.8 times that of KDP | researchgate.net |

| 4-aminopyridinium 2-chloro-5-nitrobenzoate | Optical Property | UV absorption cutoff at 266 nm; Optical band gap of 4.1 eV | researchgate.net |

Role as Key Intermediates in the Synthesis of Fine Chemicals and Agrochemicals

This compound and its immediate precursors are highly valuable intermediates in the chemical industry due to the reactivity of their functional groups. The chloro, nitro, and amide groups provide multiple sites for chemical modification, allowing for the construction of more complex molecules.

The precursor, 2-chloro-5-nitrobenzoic acid, is widely utilized as a building block in organic synthesis. chemimpex.com It serves as a starting material for producing various pharmaceuticals and agrochemicals. chemimpex.comnbinno.com For example, its derivative, 2-chloro-5-nitrobenzoyl chloride, is explicitly cited as a key intermediate for synthesizing pharmaceuticals and agrochemicals, as its high reactivity is ideal for creating a diverse range of compounds. lookchem.com The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide, a more complex derivative, also highlights its utility as a building block for agrochemical and pharmaceutical development.

In the agrochemical sector, these intermediates are involved in the formulation of herbicides and pesticides, contributing to improved crop protection and management. chemimpex.com The ability to introduce the 2-chloro-5-nitrobenzoyl moiety into larger molecules allows for the fine-tuning of biological activity and physical properties required for effective agricultural products. The synthesis process often involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form the more reactive 2-chloro-5-nitrobenzoyl chloride, which can then be reacted with various amines or alcohols to produce the desired final product. lookchem.com

Table 2: Synthetic Applications of the 2-Chloro-5-nitrobenzoyl Scaffold

| Precursor/Intermediate | Application Area | Product Class | Source(s) |

|---|---|---|---|

| 2-Chloro-5-nitrobenzoic acid | Agrochemicals, Pharmaceuticals | Herbicides, Pesticides, Therapeutic agents | chemimpex.comnbinno.com |

| 2-Chloro-5-nitrobenzoyl chloride | Agrochemicals, Pharmaceuticals | Key intermediate for diverse compounds | lookchem.com |

| 2-Chloro-5-nitrobenzoic acid | Fine Chemicals | Dyes and Pigments | nbinno.com |

Concluding Remarks and Future Research Perspectives for 2 Chloro 5 Nitrobenzamide

Current Challenges and Knowledge Gaps in 2-Chloro-5-nitrobenzamide Research

Despite its utility, research into this compound and its derivatives faces several challenges that present opportunities for future investigation. A primary hurdle is the transition from promising in vitro findings to comprehensive in vivo validation. For many analogues, such as N-Butyl-2-chloro-5-nitrobenzamide, initial studies have indicated potential biological activities, but further extensive research is required to fully elucidate their therapeutic efficacy and mechanisms of action. ontosight.ai

Another significant knowledge gap exists in the detailed structure-activity relationships (SAR) across different classes of its analogues. While specific studies have begun to map these relationships for applications like antidiabetic agents, a broader, more systematic understanding is lacking. nih.govresearchgate.net This gap hinders the rational design of new compounds with optimized potency and selectivity.

Furthermore, while methods for synthesizing the precursor, 2-chloro-5-nitrobenzoic acid, have been addressed to improve purity, challenges related to efficient, scalable, and environmentally benign synthesis routes for this compound and its subsequent derivatives persist. google.comresearchgate.net The development of cleaner, high-yield synthetic methodologies remains a critical objective for both academic and industrial applications.

Finally, while some research has touched upon the toxicological profiles of specific derivatives, a comprehensive understanding of the broader toxicological landscape of this class of compounds is limited. nih.gov Expanding this knowledge is essential for identifying viable candidates for pharmaceutical or agrochemical development.

Emerging Avenues and Prospective Areas for Novel Applications of this compound Analogues

The exploration of this compound analogues has opened up several exciting avenues for novel applications, particularly in medicinal chemistry and materials science.

One of the most promising areas is the development of antidiabetic agents . Researchers have successfully synthesized and evaluated series of this compound derivatives that exhibit significant inhibitory activity against key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase. nih.govtandfonline.com These findings position the this compound scaffold as a valuable starting point for designing new non-sugar-based oral hypoglycemic agents.

Another sophisticated application is in the modulation of nuclear receptors . The this compound core has been effectively used as a scaffold to design a range of ligands for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). vanderbilt.edu This research has yielded compounds spanning the pharmacological spectrum from inverse agonists to neutral antagonists and agonists, providing powerful tools to study nuclear receptor function and offering potential therapeutic strategies for metabolic diseases. vanderbilt.edu

The development of novel antimicrobial and anticancer agents also represents a significant research frontier. Various analogues, including those incorporating isoxazolyl and other heterocyclic moieties, have been investigated for their potential to inhibit the growth of microorganisms and cancer cells. ontosight.aiontosight.ai Although much of this research is in the preliminary stages, it highlights the scaffold's versatility for creating diverse bioactive molecules.

The following table summarizes selected research findings on the applications of this compound analogues.

| Analogue Class | Target Application | Key Research Findings | Citations |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Antidiabetic | Derivatives showed potent inhibitory activity against α-glucosidase and α-amylase, with some compounds being several times more active than the standard drug, acarbose (B1664774). | nih.govresearchgate.net |

| PPARγ Ligands based on this compound | Metabolic Disease Modulation | The scaffold was used to design a series of ligands that could act as inverse agonists, antagonists, or agonists of the PPARγ nuclear receptor. | vanderbilt.edu |

| N-Butyl-2-chloro-5-nitrobenzamide | Antimicrobial / Insecticidal | The compound was explored for its potential to inhibit microbial growth and for its toxicity toward certain insect species. | ontosight.ai |

| 2-Chloro-N-(5-methyl-3-isoxazolyl)-5-nitrobenzamide | Antimicrobial / Anticancer | This derivative has been studied for potential biological activities, though detailed efficacy information requires further research. | ontosight.ai |

Integrated Research Methodologies for Comprehensive Understanding of the Compound's Properties and Reactivity

Advancing the understanding and application of this compound and its derivatives necessitates the use of integrated research methodologies that combine synthesis, biological evaluation, and computational analysis. This multidisciplinary approach allows for a more efficient and insightful discovery process.

A cornerstone of this integrated strategy is the synergy between synthetic chemistry and computational modeling . The synthesis of novel analogue libraries is increasingly guided by computational tools. nih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations are employed to predict how different derivatives will interact with a biological target, such as an enzyme's active site or a nuclear receptor's ligand-binding domain. nih.govresearchgate.nettandfonline.com These simulations help prioritize which compounds to synthesize, saving time and resources.

X-ray crystallography provides invaluable, high-resolution structural data that confirms computational predictions. vanderbilt.eduresearchgate.net Determining the crystal structure of a ligand bound to its target protein offers definitive proof of the binding mode and reveals key interactions that can be leveraged to design more potent and selective compounds. vanderbilt.edu

Furthermore, the early integration of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is becoming standard practice. researchgate.net These computational models assess the drug-likeness of novel analogues, helping to filter out candidates that are likely to have poor pharmacokinetic profiles or potential toxicity issues long before expensive and time-consuming experimental studies are undertaken.

The typical workflow for such an integrated research approach is outlined below.

| Stage | Methodology | Objective | Citations |

| 1. Design | Computational Modeling (Molecular Docking) | Predict binding affinity and interaction modes of virtual compounds with a biological target. | nih.govresearchgate.net |

| 2. Synthesis | Organic Synthesis | Create a focused library of this compound analogues based on computational predictions. | nih.govontosight.ai |

| 3. Validation | Spectroscopic Analysis (NMR, IR, MS) | Confirm the chemical structure and purity of the newly synthesized compounds. | nih.govresearchgate.net |

| 4. Screening | In Vitro Biological Assays | Evaluate the biological activity (e.g., enzyme inhibition, receptor binding) of the synthesized compounds. | nih.govtandfonline.com |

| 5. Structural Analysis | X-ray Crystallography | Determine the precise three-dimensional structure of the most promising compounds bound to their target. | nih.govvanderbilt.eduresearchgate.net |

| 6. Optimization | Structure-Activity Relationship (SAR) Studies & MD Simulations | Refine compound design based on experimental and structural data to improve potency and selectivity. | researchgate.nettandfonline.com |

| 7. Profiling | In Silico ADMET Prediction | Assess the potential pharmacokinetic and toxicity properties of lead candidates. | researchgate.net |

By embracing these integrated methodologies, the scientific community can more effectively navigate the challenges and unlock the full potential of this compound and its analogues, paving the way for the development of novel therapeutic agents and advanced materials.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-5-nitrobenzamide and its intermediates?

To synthesize this compound, a common approach involves converting 2-chloro-5-nitrobenzoic acid to its acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl dichloride [(ClCO)₂O]. Key steps include:

- Acyl Chloride Formation : Reacting 2-chloro-5-nitrobenzoic acid with SOCl₂ or (ClCO)₂O in the presence of a catalyst (e.g., DMF) in dichloromethane (DCM) at 50°C .

- Amidation : Treating the acyl chloride with o-phenylenediamine in acetone at low temperatures (-20°C) to form N-(2-aminophenyl)-2-chloro-5-nitrobenzamide, followed by cyclization in acetic acid to yield benzimidazole derivatives .

- Optimization : Reaction temperature and solvent choice (e.g., benzene vs. DCM) significantly affect yield and purity. For example, oxalyl dichloride in DCM at 50°C produces a crystalline solid confirmed by NMR, while thionyl chloride in benzene requires reflux .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and reaction completion. For example, the aromatic proton signals in N-(2-aminophenyl)-2-chloro-5-nitrobenzamide appear at δ 6.8–8.2 ppm .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 205.2 for intermediates) .

- IR Spectroscopy : Characteristic peaks for nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) groups validate functional groups .

Advanced Research Questions

Q. How does the this compound scaffold influence PPARγ phosphorylation inhibition?

The scaffold acts as a covalent inhibitor by anchoring to Cys313 of PPARγ via its chloro-nitrobenzamide group. Hydrophobic substituents (e.g., benzyl moieties) occupy a binding pocket between the H3 helix and β3–β4 loop, reducing conformational flexibility and inhibiting Cdk5-mediated phosphorylation at Ser273 . Structural modifications (e.g., adding piperazine groups) improve solubility without disrupting binding . Crystal structures (PDB: 4EMA) and DFT calculations reveal that inverse agonists stabilize repressive PPARγ conformations, while agonists favor active states .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies, such as GW9662 (a this compound derivative) enhancing NFAT activity while inhibiting PPARγ, arise from assay-specific conditions. Mitigation strategies include:

- Dose-Response Analysis : Testing across a concentration gradient to identify non-linear effects.

- Off-Target Profiling : Screening against related kinases (e.g., Cdk5 vs. Rb peptide phosphorylation assays) .

- Structural Validation : Using X-ray crystallography or NMR to confirm binding modes and rule out aggregation artifacts .

Q. What strategies improve the solubility of this compound derivatives without compromising activity?

- Hydrophilic Substituents : Adding piperazine or polyethylene glycol (PEG) groups to the benzyl moiety increases aqueous solubility while maintaining hydrophobic interactions in the binding pocket .

- Prodrug Design : Esterification of the amide group enhances membrane permeability, with enzymatic cleavage releasing the active compound .

- Co-Crystallization : Co-solvents like DMSO or cyclodextrins improve dissolution in pharmacokinetic studies .

Q. How can X-ray crystallography and software like SHELX determine the structure of this compound derivatives?

- Data Collection : High-resolution (~1.0 Å) X-ray diffraction data from single crystals (grown via vapor diffusion) are processed using SHELX programs .

- Structure Refinement : SHELXL refines atomic coordinates against electron density maps, with R-factors < 0.05 for reliable models. For example, SHELXPRO was used to resolve disorder in nitro group orientations .

- Validation : Tools like ORTEP-3 generate thermal ellipsoid plots to visualize atomic displacement parameters .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.